2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole
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Overview
Description
2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole is a compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazoloindoles, which have been found to have various biological activities. In
Mechanism of Action
The mechanism of action of 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole is not fully understood. However, it has been reported to act as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of microtubule dynamics and ultimately causes cell death. Additionally, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects
2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce anxiety and depression-like behaviors in animal models. Additionally, it has been found to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole in lab experiments is its broad spectrum of biological activities. This makes it a potential candidate for drug development against various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
For research include investigating its mechanism of action, exploring its potential as an anticancer, antibacterial, and antifungal agent, and evaluating its efficacy as an anxiolytic and antidepressant agent.
Synthesis Methods
The synthesis of 2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole involves the condensation of 2-phenylethylamine and 2-cyanomethylthiophene in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate, which is then cyclized with the help of a Lewis acid such as boron trifluoride etherate to give the final product.
Scientific Research Applications
2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole has been found to have various biological activities, making it a potential candidate for drug development. It has been reported to have anticancer, antifungal, and antibacterial activities. Additionally, it has been found to have anxiolytic and antidepressant effects.
properties
IUPAC Name |
2-methyl-4-(2-phenylethyl)-[1,3]thiazolo[5,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c1-13-19-17-15-9-5-6-10-16(15)20(18(17)21-13)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJOUSXPCNHJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=CC=CC=C32)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(2-phenylethyl)-4H-[1,3]thiazolo[5,4-b]indole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.